(2E)-3-(3-methoxyphenyl)-2-methyl-N-phenylprop-2-enamide
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Overview
Description
(2E)-3-(3-methoxyphenyl)-2-methyl-N-phenylprop-2-enamide is an organic compound characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a phenylprop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-methoxyphenyl)-2-methyl-N-phenylprop-2-enamide typically involves the reaction of 3-methoxybenzaldehyde with acetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to a condensation reaction with aniline under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(3-methoxyphenyl)-2-methyl-N-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nitrating agents, sulfonating agents, various solvents and temperatures.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, alcohols, amines, and various substituted aromatic compounds .
Scientific Research Applications
(2E)-3-(3-methoxyphenyl)-2-methyl-N-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of (2E)-3-(3-methoxyphenyl)-2-methyl-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, inhibiting specific signaling pathways, or binding to receptors. For example, it may inhibit the activity of enzymes involved in inflammation or oxidative stress, leading to its anti-inflammatory and antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- (2E)-3-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)-2-propenoic acid
- (2E)-3-(2,5-dimethylphenyl)-2-propenoic acid
Uniqueness
(2E)-3-(3-methoxyphenyl)-2-methyl-N-phenylprop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17NO2 |
---|---|
Molecular Weight |
267.32 g/mol |
IUPAC Name |
(E)-3-(3-methoxyphenyl)-2-methyl-N-phenylprop-2-enamide |
InChI |
InChI=1S/C17H17NO2/c1-13(11-14-7-6-10-16(12-14)20-2)17(19)18-15-8-4-3-5-9-15/h3-12H,1-2H3,(H,18,19)/b13-11+ |
InChI Key |
JKWRKAOLESPQGS-ACCUITESSA-N |
Isomeric SMILES |
C/C(=C\C1=CC(=CC=C1)OC)/C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC(=CC1=CC(=CC=C1)OC)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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